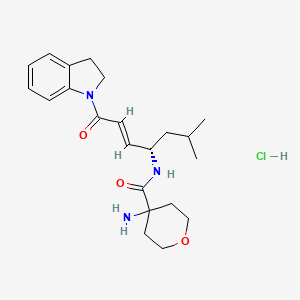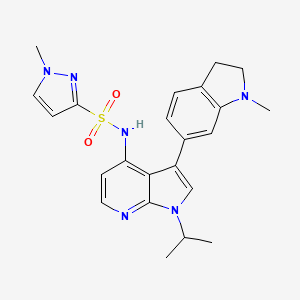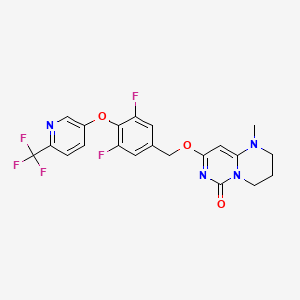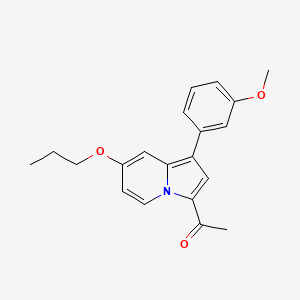
GSK8573
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains. This compound has binding activity to BRD9 with a dissociation constant (Kd) value of 1.04 micromolar and is inactive against BAZ2A/B and other bromodomain families . This compound is primarily used as a structurally related negative control in biological experiments .
Aplicaciones Científicas De Investigación
GSK8573 is widely used in scientific research as a negative control compound. Its applications include:
Mecanismo De Acción
Target of Action
GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains . The primary target of this compound is BRD9, a bromodomain-containing protein . Bromodomains are acetyl-lysine specific protein interaction domains that modulate gene transcription .
Mode of Action
This compound interacts with its target, BRD9, by binding to it. The binding activity of this compound to BRD9 has a dissociation constant (Kd) value of 1.04 μM . It is inactive against baz2a/b and other bromodomain family .
Biochemical Pathways
The related compound gsk2801, for which this compound serves as a control, is known to inhibit baz2a and baz2b bromodomains . These bromodomains are part of the nucleolar remodeling complex (NoRC) that regulates the expression of noncoding RNAs .
Pharmacokinetics
It is known that this compound is a solid compound with a molecular weight of 32339 . It is soluble in DMSO .
Result of Action
Instead, it is used in biological experiments to serve as a control for GSK2801 .
Action Environment
For instance, it can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .
Análisis Bioquímico
Biochemical Properties
GSK8573 plays a role in biochemical reactions as an inactive control compound. It interacts specifically with the bromodomain-containing protein BRD9, exhibiting a binding affinity with a dissociation constant (Kd) value of 1.04 micromolar . This interaction is significant because it allows researchers to distinguish the specific effects of GSK2801 on BAZ2A and BAZ2B bromodomains from non-specific effects. This compound does not interact with BAZ2A/B or other bromodomain families, making it a valuable tool for studying the specificity of bromodomain inhibitors.
Cellular Effects
This compound has been observed to have minimal effects on various types of cells and cellular processes due to its role as an inactive control compound. It does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . This lack of activity makes this compound an ideal negative control in experiments designed to study the effects of active bromodomain inhibitors like GSK2801.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interaction with the bromodomain-containing protein BRD9. This binding occurs with a dissociation constant (Kd) value of 1.04 micromolar . Unlike GSK2801, this compound does not inhibit or activate enzymes, nor does it cause changes in gene expression. Its primary function is to serve as a structurally related negative control, allowing researchers to differentiate between specific and non-specific effects of bromodomain inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable over time. It does not degrade significantly, and its long-term effects on cellular function are minimal due to its inactivity . This stability makes this compound a reliable negative control in both in vitro and in vivo studies, ensuring consistent results across experiments.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that it does not exhibit significant toxic or adverse effects, even at high doses . This lack of activity at varying dosages further supports its use as a negative control compound in experiments involving bromodomain inhibitors.
Metabolic Pathways
This compound is not involved in any significant metabolic pathways due to its inactivity . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This lack of metabolic activity ensures that this compound does not interfere with the biochemical processes being studied in experiments.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins . Its localization and accumulation are minimal, further supporting its role as an inactive control compound.
Subcellular Localization
This compound does not exhibit specific subcellular localization or targeting signals . It does not undergo post-translational modifications that direct it to specific compartments or organelles. This lack of subcellular activity ensures that this compound remains an effective negative control in experiments involving bromodomain inhibitors.
Métodos De Preparación
The synthesis of GSK8573 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .
Análisis De Reacciones Químicas
GSK8573, being an inactive control compound, does not undergo significant chemical reactions under standard laboratory conditions. Its primary role is to serve as a negative control in experiments involving GSK2801. Therefore, it does not participate in typical chemical reactions such as oxidation, reduction, or substitution .
Comparación Con Compuestos Similares
GSK8573 is unique in its role as an inactive control compound for GSK2801. Similar compounds include:
GSK2801: An active acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains
BRD4 Inhibitor-18: Another bromodomain inhibitor with different specificity and binding properties.
PROTAC SMARCA2/4-degrader-8: A compound targeting different bromodomains with distinct mechanisms of action.
This compound stands out due to its specific use as a negative control, providing a baseline for comparison in experiments involving active bromodomain inhibitors .
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
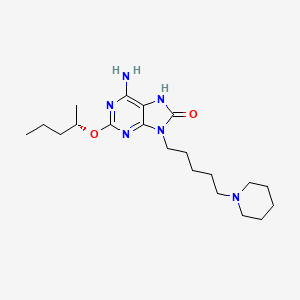
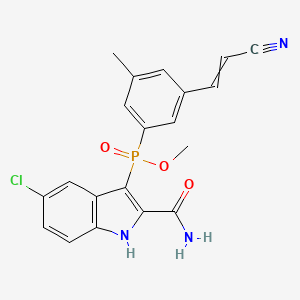
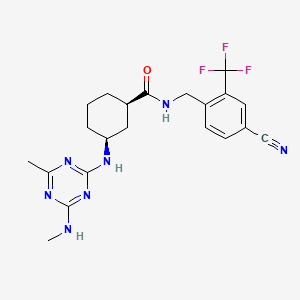

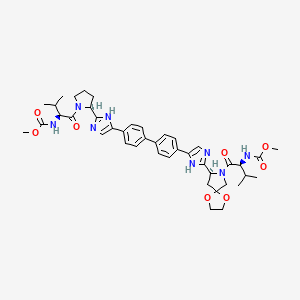
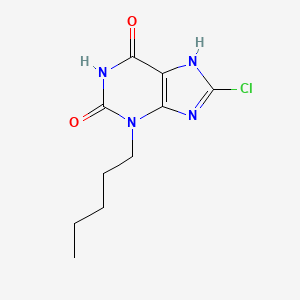
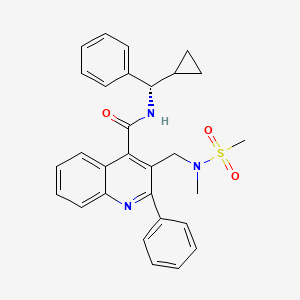
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)
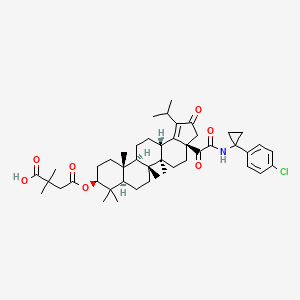
![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)
